molecular formula C30H36N4O6 B14949110 1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one

1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B14949110
M. Wt: 548.6 g/mol
InChI Key: NOFPPOLQUWXPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxyphenyl, pyrrolidine, and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(4-ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is not well-documented. its interactions with molecular targets such as enzymes suggest that it may act by binding to active sites and altering enzyme activity. The specific pathways involved would depend on the particular enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its combination of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C30H36N4O6

Molecular Weight

548.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C30H36N4O6/c1-3-39-25-9-5-23(6-10-25)33-19-21(17-27(33)35)29(37)31-13-15-32(16-14-31)30(38)22-18-28(36)34(20-22)24-7-11-26(12-8-24)40-4-2/h5-12,21-22H,3-4,13-20H2,1-2H3

InChI Key

NOFPPOLQUWXPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.